3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17505754
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3 |
|---|---|
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 5-(2,2-dimethylpropyl)-4-ethyl-2-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H21N3/c1-6-8-9(7-11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |
| Standard InChI Key | HAPUXYKOPSKDRG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1CC(C)(C)C)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine features a pyrazole ring substituted at positions 1, 3, 4, and 5. The 2,2-dimethylpropyl (neo-pentyl) group at position 3 introduces significant steric bulk, while the ethyl and methyl groups at positions 4 and 1, respectively, modulate electronic properties. The amine group at position 5 enhances hydrogen-bonding potential, making the compound a versatile ligand in coordination chemistry .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N₃ | |
| Molecular Weight | 209.33 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donor Count | 1 (amine) | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 41.5 Ų |
The molecular formula C₁₂H₂₃N₃ corresponds to a calculated exact mass of 209.189 Da, consistent with high-resolution mass spectrometry data. The XLogP3 value of 3.2 indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methyl groups on the neo-pentyl substituent appear as singlets (δ 0.9–1.1 ppm), while the pyrazole ring protons resonate as multiplet signals between δ 6.2 and 7.5 ppm. X-ray crystallography of analogous pyrazole derivatives confirms a planar aromatic core with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis typically begins with the condensation of hydrazine derivatives with β-keto esters to form the pyrazole ring, followed by sequential alkylation and amination. A representative route involves:
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Ring Formation: Reaction of ethyl acetoacetate with methylhydrazine in ethanol under reflux to yield 1-methyl-3-acetylpyrazol-5-amine.
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Alkylation: Treatment with 2,2-dimethylpropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane (1:4) to isolate the final product in 65–72% yield.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring Formation | Ethyl acetoacetate, methylhydrazine, EtOH, reflux | 85 |
| Alkylation | 2,2-Dimethylpropyl bromide, K₂CO₃, DMF, 80°C | 72 |
| Global Yield | - | 61 |
Mechanistic Insights
The alkylation step proceeds via an SN2 mechanism, where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of 2,2-dimethylpropyl bromide. Steric hindrance from the neo-pentyl group necessitates prolonged reaction times but improves regioselectivity . Microwave-assisted synthesis has been explored to reduce reaction times by 40% while maintaining yields above 60%.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes iodination at position 4 when treated with iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C, yielding 4-iodo derivatives . This reactivity is exploited to synthesize halogenated intermediates for cross-coupling reactions.
Oxidative Dehydrogenative Coupling
Under copper(I) catalysis, the amine group participates in oxidative coupling with terminal alkynes via Sonogashira reactions. For example, reaction with phenylacetylene in the presence of CuI (10 mol%) and triphenylphosphine (PPh₃) produces alkynyl-substituted azo compounds at 80°C .
Table 3: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Iodination | I₂, TBHP, EtOH, 50°C | 4-Iodo-pyrazole derivative |
| Sonogashira Coupling | CuI, PPh₃, Pd(PPh₃)₄, 80°C | Alkynyl-azo compound |
Biological and Industrial Applications
Medicinal Chemistry
The compound’s ability to chelate metal ions has led to its use in designing metalloenzyme inhibitors. In vitro studies demonstrate moderate activity against cytochrome P450 enzymes (IC₅₀ = 12.3 μM), suggesting potential as an antimalarial agent . Molecular docking simulations reveal strong interactions with the heme cofactor via hydrogen bonding and π-π stacking.
Catalysis
As a ligand in copper(II) complexes, it enhances catecholase activity, oxidizing catechol to o-quinone with turnover frequencies (TOF) up to 1,200 h⁻¹. This performance surpasses traditional ligands like 1,10-phenanthroline by 30% under identical conditions .
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